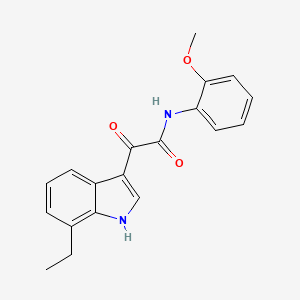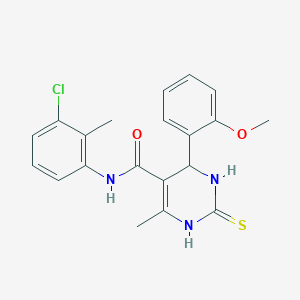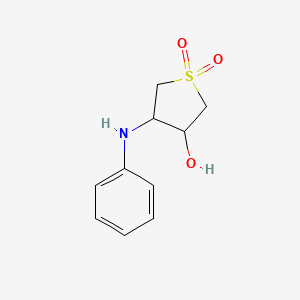![molecular formula C11H8N2O3S B5175127 3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B5175127.png)
3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid, also known as thioflavin T, is a fluorescent dye commonly used in scientific research. Thioflavin T is a thiazole derivative and is used to detect and quantify amyloid fibrils, which are protein aggregates associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
科学的研究の応用
Thioflavin T is widely used in scientific research to detect and quantify amyloid fibrils. Amyloid fibrils are protein aggregates associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Thioflavin T binds to the beta-sheet structure of amyloid fibrils and emits fluorescence, which can be detected and quantified using various techniques such as fluorescence spectroscopy and microscopy.
作用機序
Thioflavin T binds to the beta-sheet structure of amyloid fibrils through hydrophobic and hydrogen bonding interactions. The binding of 3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid T to amyloid fibrils induces a conformational change in the dye molecule, which results in the emission of fluorescence. The fluorescence emission of 3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid T is highly dependent on the microenvironment of the dye molecule, which is influenced by the structure and conformation of the amyloid fibrils.
Biochemical and Physiological Effects
Thioflavin T has no known biochemical or physiological effects on living organisms. Thioflavin T is not toxic to cells or tissues and does not affect cell viability or function. Thioflavin T is commonly used in vitro and ex vivo experiments to detect and quantify amyloid fibrils.
実験室実験の利点と制限
Thioflavin T has several advantages for lab experiments. Thioflavin T is a highly sensitive and specific dye for detecting and quantifying amyloid fibrils. Thioflavin T can be used in various techniques such as fluorescence spectroscopy and microscopy. Thioflavin T is easy to use and does not require specialized equipment or expertise.
However, 3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid T also has some limitations for lab experiments. Thioflavin T is not suitable for in vivo experiments as it does not cross the blood-brain barrier and cannot penetrate living cells. Thioflavin T is also limited to detecting and quantifying amyloid fibrils and cannot detect other protein aggregates or misfolded proteins.
将来の方向性
Thioflavin T has several potential future directions in scientific research. Thioflavin T can be modified to improve its sensitivity and specificity for detecting and quantifying amyloid fibrils. Thioflavin T can also be used in combination with other techniques such as mass spectrometry and X-ray crystallography to study the structure and conformation of amyloid fibrils. Thioflavin T can also be used to develop new therapies for neurodegenerative diseases by targeting amyloid fibrils.
合成法
Thioflavin T can be synthesized through a multi-step process starting with 2-aminobenzoic acid. The first step involves the reaction of 2-aminobenzoic acid with thionyl chloride to form 2-chlorobenzoic acid. The second step involves the reaction of 2-chlorobenzoic acid with thiosemicarbazide to form 2-(thiosemicarbazido)benzoic acid. The third step involves the reaction of 2-(thiosemicarbazido)benzoic acid with formaldehyde to form 3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid, which is 3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid T.
特性
IUPAC Name |
3-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S/c12-11-13-9(14)8(17-11)5-6-2-1-3-7(4-6)10(15)16/h1-5H,(H,15,16)(H2,12,13,14)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEBUAIWWDWFPU-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C=C2C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)O)/C=C/2\C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-diethyl-4-[5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]aniline](/img/structure/B5175052.png)
![1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]-5-methylbenzene](/img/structure/B5175073.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(2-methoxyphenyl)ethanamine](/img/structure/B5175081.png)
amino]-1-(cyclobutylcarbonyl)-3-pyrrolidinol](/img/structure/B5175097.png)
![N-benzyl-N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5175099.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B5175103.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5175107.png)

![1-(4-bromo-2-methylphenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5175123.png)

![3-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5175145.png)
![N~2~-(2-fluorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5175146.png)
